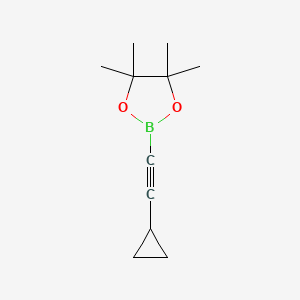
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CPETMD) is a cyclic boronic ester that has been widely studied for its synthetic, scientific research, and biochemical applications. CPETMD has a unique structure that allows for a variety of reactions and applications, making it an attractive and versatile molecule for scientists and researchers.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound is used in the synthesis of derivatives that have shown inhibitory activity against serine proteases, including thrombin. These derivatives were studied in both solid state and solution, displaying no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation : The compound is involved in the treatment of pinacolborane with vinylarenes, facilitated by rhodium and ruthenium complexes. This leads to the synthesis of vinylboronates, which are useful in various chemical syntheses (Murata et al., 2002).
Development of Propargylation Reagents : It is used in creating propargylation reagents. A scalable process for its preparation has been developed, which is significant in the production of key propargylation reagents (Fandrick et al., 2012).
Coupling Reaction of Azulenyl Derivatives : The compound is utilized in the synthesis and coupling reaction of azulene oligomers, contributing to the study of their physicochemical properties (Kurotobi et al., 2002).
Application in Organic and Medicinal Chemistry
Synthesis of Organometallic Compounds : It is used in synthesizing various organometallic compounds that have potential applications in medicinal chemistry and material science (Das et al., 2015).
Electrochemical Properties and Reactions : This compound has been studied for its electrochemical properties, particularly in the context of sulfur-containing organoboron compounds. These studies contribute to understanding the electrochemical behavior of organoboron compounds (Tanigawa et al., 2016).
Palladium-Catalyzed Silaboration of Allenes : Its use in palladium-catalyzed silaboration processes contributes to the synthesis of various organoboron compounds, which are valuable in organic synthesis (Chang et al., 2005).
Suzuki-Miyaura Coupling Polymerization : The compound plays a role in the Suzuki-Miyaura coupling polymerization, which is important for synthesizing polymers with specific properties (Yokozawa et al., 2011).
properties
IUPAC Name |
2-(2-cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMLWIQRCZRVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



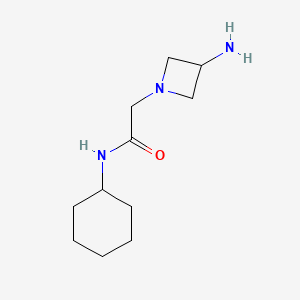
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
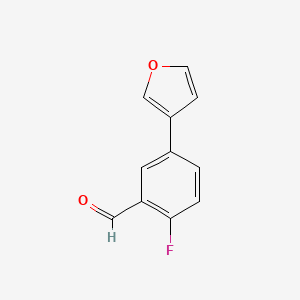
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)

![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)


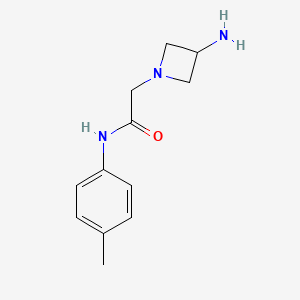
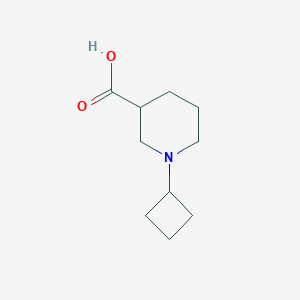
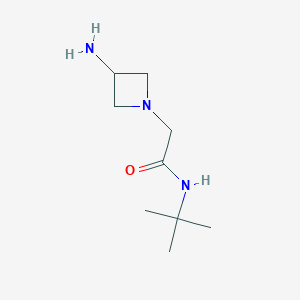

![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)